molecular formula C11H16O3 B14709364 Acetic acid--2,4,6-trimethylphenol (1/1) CAS No. 19082-49-6

Acetic acid--2,4,6-trimethylphenol (1/1)

Cat. No.: B14709364
CAS No.: 19082-49-6
M. Wt: 196.24 g/mol
InChI Key: UQWGYFXOPOJLOQ-UHFFFAOYSA-N
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Description

Acetic acid–2,4,6-trimethylphenol (1/1) is a chemical compound formed by the combination of acetic acid and 2,4,6-trimethylphenol in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–2,4,6-trimethylphenol typically involves the esterification of 2,4,6-trimethylphenol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of acetic acid–2,4,6-trimethylphenol can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–2,4,6-trimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2,4,6-trimethyl-1,4-benzoquinone

    Reduction: 2,4,6-trimethylhydroquinone

    Substitution: Various alkylated or acylated derivatives of 2,4,6-trimethylphenol

Scientific Research Applications

Acetic acid–2,4,6-trimethylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid–2,4,6-trimethylphenol involves its interaction with various molecular targets and pathways. For example, in its role as a precursor to vitamin E, the compound undergoes oxidation to form 2,4,6-trimethyl-1,4-benzoquinone, which is then further processed to produce vitamin E. The antioxidant properties of vitamin E help protect cells from oxidative damage by neutralizing free radicals .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylphenol: The parent compound, which lacks the acetic acid moiety.

    2,3,6-Trimethylphenol: A structural isomer with different substitution patterns on the phenol ring.

    2,4,6-Trinitrophenol: A nitro-substituted derivative with significantly different chemical properties.

Uniqueness

Acetic acid–2,4,6-trimethylphenol is unique due to its combination of acetic acid and 2,4,6-trimethylphenol, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications, particularly in the production of vitamin E and other bioactive compounds .

Properties

CAS No.

19082-49-6

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

acetic acid;2,4,6-trimethylphenol

InChI

InChI=1S/C9H12O.C2H4O2/c1-6-4-7(2)9(10)8(3)5-6;1-2(3)4/h4-5,10H,1-3H3;1H3,(H,3,4)

InChI Key

UQWGYFXOPOJLOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)O)C.CC(=O)O

Origin of Product

United States

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